3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Propriétés
Numéro CAS |
1251551-18-4 |
|---|---|
Formule moléculaire |
C23H17ClN4O3S |
Poids moléculaire |
464.92 |
Nom IUPAC |
3-(4-chlorophenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17ClN4O3S/c1-13-3-4-15(11-14(13)2)21-25-19(31-26-21)12-27-18-9-10-32-20(18)22(29)28(23(27)30)17-7-5-16(24)6-8-17/h3-11H,12H2,1-2H3 |
Clé InChI |
JUQYCRDGVBYTGX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4)C |
Solubilité |
not available |
Origine du produit |
United States |
Activité Biologique
The compound 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that incorporates multiple pharmacologically relevant structural motifs. This article reviews its biological activity, focusing on its anticancer potential and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 469 g/mol. Its structure features a thieno[3,2-d]pyrimidine core linked to an oxadiazole moiety and a chlorophenyl group. This unique configuration is believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H23ClN4O2S |
| Molecular Weight | 469 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
| LogP | 6.497 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The oxadiazole moiety has been shown to inhibit various enzymes critical for cancer progression:
- Telomerase Inhibition : The compound may inhibit telomerase activity, which is essential for the immortality of cancer cells.
- Histone Deacetylases (HDAC) : It potentially modulates the activity of HDACs, impacting gene expression related to cell cycle regulation and apoptosis.
- Thymidylate Synthase : Inhibition of this enzyme disrupts DNA synthesis in rapidly dividing cancer cells.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds containing oxadiazole derivatives. For instance:
- A study reported that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast carcinoma), with IC50 values ranging from 6.2 μM to 43.4 μM .
Antimicrobial and Other Activities
In addition to anticancer effects, compounds with the oxadiazole scaffold have shown:
- Antimicrobial Properties : Effective against a range of bacterial strains.
- Anti-inflammatory Effects : Reduction in inflammation markers in vitro.
These findings suggest that the compound may possess a broad spectrum of biological activities beyond just anticancer effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological profile, it can be compared to other oxadiazole derivatives:
| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|
| 1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzene | 27.3 μM | HDAC inhibition |
| 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide | 43.4 μM | Telomerase inhibition |
| 3-(4-chlorophenyl)-1-(methyl)thieno[3,2-d]pyrimidine derivative | Not specified | DNA synthesis disruption |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues with Diverse Cores
- Pyrazolo[3,4-d]pyrimidines (e.g., Example 54 in ): Incorporate fluorophenyl and thiadiazole groups, showing kinase inhibition (IC₅₀ < 100 nM). The target compound’s oxadiazole may offer similar steric bulk but lacks the fluorinated aromaticity, which could reduce toxicity .
- Chromeno[4,3-d]pyrimidines (): Piperidine and coumarin substituents improve solubility but reduce metabolic stability compared to the target compound’s oxadiazole and chlorophenyl groups .
Physicochemical and Pharmacokinetic Profiles
- Synthetic Accessibility : The oxadiazole linker in the target compound requires precise alkylation conditions, similar to , but the 3,4-dimethylphenyl group may introduce steric hindrance during synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
